molecular formula C7H7KN2O3 B6180070 potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate CAS No. 2613383-69-8

potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6180070
CAS No.: 2613383-69-8
M. Wt: 206.2
InChI Key:
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Description

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3K. It is a potassium salt of 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid. This compound is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring. The compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutyl hydrazine with ethyl oxalyl chloride to form the corresponding hydrazide. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid. Finally, the acid is neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the hydrazide intermediate, cyclization to form the oxadiazole ring, and neutralization with potassium hydroxide. Reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new salts or complexes .

Scientific Research Applications

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclobutyl group.

    Potassium 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Contains a phenyl group instead of a cyclobutyl group.

    Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate: Features an ethyl group in place of the cyclobutyl group.

Uniqueness

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2613383-69-8

Molecular Formula

C7H7KN2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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